molecular formula C21H14ClNO3S B2520804 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide CAS No. 923193-97-9

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide

Cat. No. B2520804
CAS RN: 923193-97-9
M. Wt: 395.86
InChI Key: BBFZBEXQCQFHQS-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiophene ring, which is a common motif in drug design due to its stability and electronic properties, and a benzofuran moiety, which is known for its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation of amino thiophene carboxamides with various reagents. For example, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves initial reactions with different organic reagents, as described in the synthesis of a series of novel thiophene derivatives . Although the specific synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated for 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide . This compound crystallizes in the monoclinic system, and its structure is stabilized by various interactions, including hydrogen bonds and π-π interactions. These interactions are crucial for the stability and reactivity of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides can be synthesized by reacting substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides . The Cl-atom of the chloroformamidine group can be exchanged with O-, S-, or N-nucleophiles to produce new compounds. These reactions highlight the versatility and reactivity of thiophene carboxamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized by various spectroscopic methods, including FTIR, 1H NMR, and mass spectrometry . These techniques provide information about the functional groups present and the overall molecular structure. The crystal structure of these compounds can also provide insights into their physical properties, such as melting points and solubility, which are influenced by the molecular packing in the solid state .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been focused on the synthesis and reactions of compounds with benzo[b]thiophene and benzofuran components, indicative of a broader interest in thiophene-2-carboxamide derivatives. These compounds have been explored for their potential in creating new materials and in drug development. For instance, the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, demonstrating the versatility and reactivity of thiophene carboxamide derivatives in producing novel organic compounds with varied functional groups and potential pharmacological activities (Sedlák et al., 2008).

Antimicrobial and Antinociceptive Activities

Further investigations into thiophene-2-carboxamide derivatives have revealed their potential antimicrobial and antinociceptive properties. Studies on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides show promise for antinociceptive activity, suggesting these compounds' utility in pain management research (Shipilovskikh et al., 2020). Additionally, the synthesis, characterization, and antimicrobial screening of novel 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives indicate significant antibacterial activity, underscoring the importance of benzofuran and thiophene derivatives in developing new antimicrobial agents (Idrees et al., 2019).

Molecular Docking and Enzyme Inhibition

The exploration of thiophene-2-carboxamide derivatives extends into the realm of enzyme inhibition, with molecular docking studies elucidating their mechanisms of action against targets like acetylcholinesterase and butyrylcholinesterase. This research direction is vital for discovering new therapeutic agents for diseases characterized by enzyme dysregulation, highlighting the compounds' potential in drug discovery and development (Kausar et al., 2021).

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c1-12-16-11-15(23-21(25)18-3-2-10-27-18)8-9-17(16)26-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFZBEXQCQFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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